![molecular formula C7H5N3S B13115320 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine CAS No. 516500-08-6](/img/structure/B13115320.png)
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine is a heterocyclic compound that features a unique fusion of azetidine, thiazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, yielding 5-chloro-7-methylthiazolo[4,5-D]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the halogenated positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of various alkylated derivatives .
科学研究应用
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.
Medicine: Its potential anticancer properties are being explored, particularly in the context of targeted cancer therapies.
作用机制
The mechanism of action of 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The compound’s anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-D]pyrimidine: Shares the thiazole and pyrimidine rings but lacks the azetidine ring.
Thiazolo[3,2-A]pyrimidine: Another fused heterocyclic compound with a different ring fusion pattern.
Pyrano[2,3-D]thiazole: Contains a pyran ring fused to a thiazole ring.
Uniqueness
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolo-pyrimidine derivatives and contributes to its diverse range of activities .
属性
CAS 编号 |
516500-08-6 |
|---|---|
分子式 |
C7H5N3S |
分子量 |
163.20 g/mol |
IUPAC 名称 |
9-thia-2,6,11-triazatricyclo[6.3.0.03,6]undeca-1(11),2,4,7-tetraene |
InChI |
InChI=1S/C7H5N3S/c1-2-10-3-5-7(8-4-11-5)9-6(1)10/h1-3H,4H2 |
InChI 键 |
GZAIBIBYKUECSJ-UHFFFAOYSA-N |
规范 SMILES |
C1N=C2C(=CN3C=CC3=N2)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)


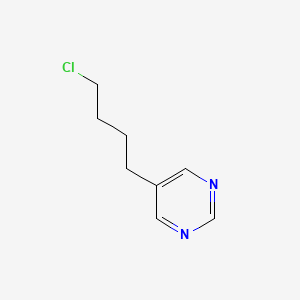

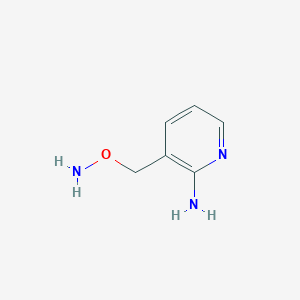
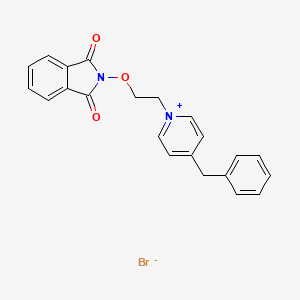
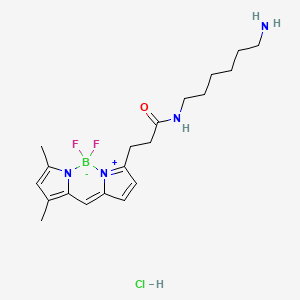
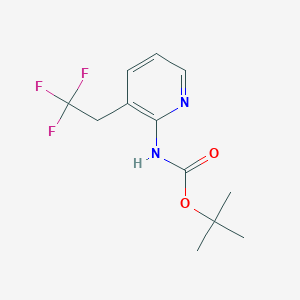
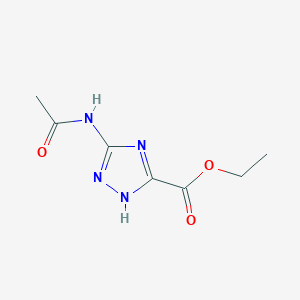
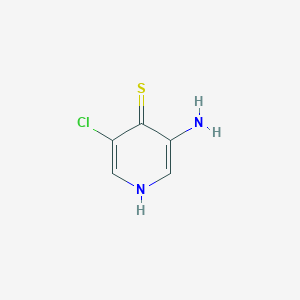
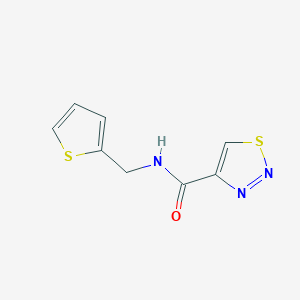

![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
